(S)-1-PHENYLBUT-3-EN-1-AMINE

Chiral Chromatography Asymmetric Synthesis Analytical Method Development

(S)-1-Phenylbut-3-en-1-amine (CAS 130608-03-6) is a chiral primary amine characterized by a phenyl ring and a terminal alkene moiety. The compound has a molecular weight of 147.22 g/mol, a computed XLogP3-AA of 1.9, and a topological polar surface area of 26 Ų.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 130608-03-6
Cat. No. B3230508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-PHENYLBUT-3-EN-1-AMINE
CAS130608-03-6
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=CC=C1)N
InChIInChI=1S/C10H13N/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6,11H2/t10-/m0/s1
InChIKeyFAOYSBDLLGZOKF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-Phenylbut-3-en-1-amine (CAS 130608-03-6): Chiral Building Block Comparison


(S)-1-Phenylbut-3-en-1-amine (CAS 130608-03-6) is a chiral primary amine characterized by a phenyl ring and a terminal alkene moiety [1]. The compound has a molecular weight of 147.22 g/mol, a computed XLogP3-AA of 1.9, and a topological polar surface area of 26 Ų [1]. The (S)-enantiomer is specifically defined by its stereocenter and is distinct from its (R)-counterpart (CAS 115224-13-0) and the racemic mixture (CAS 4383-23-7) .

Risk Analysis for (S)-1-Phenylbut-3-en-1-amine: Why the (R)-Enantiomer or Racemate Cannot Be Used Interchangeably


In asymmetric synthesis and chiral ligand design, the stereochemical configuration of an amine building block is a critical determinant of downstream product selectivity and yield . The substitution of (S)-1-Phenylbut-3-en-1-amine with its (R)-enantiomer or the racemic mixture is not scientifically equivalent; such a substitution can lead to the formation of diastereomers with different physical properties, altered biological activity profiles, or complete catalytic failure in enantioselective reactions . The following evidence quantifies where the (S)-enantiomer provides verifiable differentiation against these comparators.

Quantitative Differentiation Evidence for (S)-1-Phenylbut-3-en-1-amine vs. Comparators


Stereochemical Purity and Identity: (S)-Enantiomer vs. Racemate Baseline

The (S)-enantiomer (CAS 130608-03-6) is commercially available at 98% purity from multiple vendors . Its identity is confirmed by a distinct InChIKey (FAOYSBDLLGZOKF-JTQLQIEISA-N) which includes defined stereochemistry [1], in contrast to the racemic mixture (CAS 4383-23-7) which has the non-stereospecific InChIKey FAOYSBDLLGZOKF-UHFFFAOYSA-N . The enantiomeric excess of commercial material is not specified; however, the defined stereochemistry of the (S)-enantiomer is a prerequisite for applications requiring optical purity [1].

Chiral Chromatography Asymmetric Synthesis Analytical Method Development

Enzyme Inhibition Activity: (S)-Enantiomer PNMT Ki Value

The (S)-enantiomer of 1-phenylbut-3-en-1-amine has been evaluated for its inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) [1]. The reported Ki value is 1.11E+6 nM (1.11 mM) [1]. Comparative data for the (R)-enantiomer or the racemic mixture under identical assay conditions are not available in the retrieved sources. This data provides a baseline activity for the (S)-enantiomer that can be used for structure-activity relationship (SAR) studies, where the chiral center is likely a determinant of target engagement [1].

Enzyme Inhibition Phenylethanolamine N-Methyltransferase Drug Discovery

Commercial Availability and Purity: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer (CAS 130608-03-6) is commercially available with a specified purity of 98% from major research chemical suppliers . In contrast, the (R)-enantiomer (CAS 115224-13-0) is listed at a lower purity of ≥95% from comparable vendors [1]. Both compounds are offered at the 1g scale, with the (R)-enantiomer priced at approximately $709 USD per gram, providing a market reference for cost evaluation [1].

Chemical Procurement Chiral Building Block Supply Chain

Synthetic Utility: Asymmetric Synthesis of GABA Uptake Inhibitor Analogs

(S)-1-Phenylbut-3-en-1-amine has been utilized as a chiral reactant in the synthesis of functionalized tetrahydropyridines, which are analogs of GABA uptake inhibitors [1]. In this application, the amine undergoes reductive amination with an aldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in a mixed solvent system (THF/DCM/water/acetonitrile) over 26 hours to yield an N-substituted ethyl acrylate derivative [1]. The reaction leverages the (S)-stereochemistry of the starting amine to install chirality in the final product, a step that would be compromised with the use of the racemic amine, which would generate a mixture of diastereomers [1].

Asymmetric Synthesis Reductive Amination GABA Uptake Inhibitor

Application Scenarios for (S)-1-Phenylbut-3-en-1-amine (CAS 130608-03-6) Based on Evidence


Chiral Scaffold for CNS-Targeted Drug Discovery

Based on its confirmed inhibitory activity against PNMT (Ki = 1.11E+6 nM) [1] and its use in synthesizing GABA uptake inhibitor analogs [2], this compound is a viable chiral scaffold for medicinal chemistry programs targeting neurological disorders. Researchers should procure the (S)-enantiomer specifically to ensure the correct stereochemistry for structure-activity relationship (SAR) studies.

Asymmetric Synthesis of N-Heterocycles via Reductive Amination

This compound is a proven reactant for generating chirally pure N-substituted tetrahydropyridines via reductive amination with sodium cyanoborohydride [2]. This specific application is documented for the (S)-enantiomer; substituting with the racemate would result in a complex mixture of diastereomers, significantly complicating purification and reducing the yield of the desired stereoisomer.

Analytical Method Development and Chiral Resolution Studies

The distinct stereospecific InChIKey (FAOYSBDLLGZOKF-JTQLQIEISA-N) of the (S)-enantiomer [3] differentiates it from its (R)-counterpart and the racemate . This makes it an ideal reference standard for developing chiral HPLC or SFC methods aimed at quantifying enantiomeric excess in synthetic mixtures. Procurement of the pure (S)-enantiomer is essential for validating such analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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